molecular formula C11H12ClNO3 B1301574 Ethyl 2-[(2-chlorobenzoyl)amino]acetate CAS No. 66824-94-0

Ethyl 2-[(2-chlorobenzoyl)amino]acetate

Cat. No. B1301574
CAS RN: 66824-94-0
M. Wt: 241.67 g/mol
InChI Key: QNFWTLCXVVBTGD-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 . It is used for proteomics research .


Synthesis Analysis

Ethyl 2-[(2-chlorobenzoyl)amino]acetate may be used to synthesize ketosplitomicin derivative and ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate . It can also be involved in cerium ammonium nitrate-mediated oxidative coupling .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2-chlorobenzoyl)amino]acetate consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2-[(2-chlorobenzoyl)amino]acetate has a molecular weight of 241.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Proteomics Research

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization.

Synthesis of Ketosplitomicin Derivative

This compound may be used to synthesize ketosplitomicin derivative . Ketosplitomicins are a group of natural products that have shown promising biological activities, including antibacterial and anticancer properties.

Synthesis of Ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate

Ethyl 2-[(2-chlorobenzoyl)amino]acetate can also be used to synthesize ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate . This compound could be a potential candidate for further pharmacological studies.

Cerium Ammonium Nitrate-Mediated Oxidative Coupling

This compound can be used as a reactant for cerium ammonium nitrate-mediated oxidative coupling . This reaction is used in organic synthesis to form carbon-carbon bonds.

Hydrosilylation Reactions

Ethyl 2-[(2-chlorobenzoyl)amino]acetate can be used in hydrosilylation reactions . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds.

Preparation of Diaryl-Substituted Pyrazoles

This compound can be used in the preparation of diaryl-substituted pyrazoles . These compounds are known to be potent CCR2 receptor antagonists. CCR2 receptors are involved in the immune response, and antagonists can be used to treat inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]acetate is not explicitly mentioned in the search results. As it is used in proteomics research, it may interact with proteins in various ways .

Future Directions

The future directions of Ethyl 2-[(2-chlorobenzoyl)amino]acetate are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFWTLCXVVBTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369587
Record name Ethyl N-(2-chlorobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chlorobenzoyl)amino]acetate

CAS RN

66824-94-0
Record name Ethyl N-(2-chlorobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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